molecular formula C14H16FN5OS B302705 2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone

2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No. B302705
M. Wt: 321.38 g/mol
InChI Key: NQLCPWUIXBEXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone, commonly known as FPTP, is a novel compound that has shown promising results in scientific research. FPTP is a member of the tetrazole family and has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.

Mechanism of Action

The exact mechanism of action of FPTP is not fully understood. However, it has been suggested that FPTP may act by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a key role in the regulation of neuronal excitability. FPTP has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
FPTP has been shown to exhibit potent anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic and antidepressant properties. FPTP has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. FPTP has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

FPTP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. FPTP has also been shown to have low toxicity and is well-tolerated in animal models. However, FPTP has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, FPTP has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of FPTP. One potential direction is the development of FPTP as a drug for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is the use of FPTP as a radiotracer in PET imaging. FPTP may also have potential applications in the field of cancer research, as it has been shown to have anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of FPTP and its potential applications in various fields.

Synthesis Methods

The synthesis of FPTP involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-fluoroaniline to 4-fluorophenylacetic acid, which is then converted to 4-fluorophenylhydrazine. The next step involves the reaction of 4-fluorophenylhydrazine with 2-chloroacetyl chloride to form 2-(4-fluorophenyl)acetohydrazide. This compound is then reacted with sodium azide and sulfuric acid to form the desired product, FPTP.

Scientific Research Applications

FPTP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticonvulsant and analgesic properties. FPTP has also been shown to have potential applications in the treatment of anxiety, depression, and other neurological disorders. In addition, FPTP has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

Product Name

2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone

Molecular Formula

C14H16FN5OS

Molecular Weight

321.38 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H16FN5OS/c15-11-4-6-12(7-5-11)20-14(16-17-18-20)22-10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2

InChI Key

NQLCPWUIXBEXQG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.